molecular formula C26H22FN3O2S B605406 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid CAS No. 1202073-26-4

1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid

Cat. No.: B605406
CAS No.: 1202073-26-4
M. Wt: 459.5394
InChI Key: DSAOIEDPZKHAOM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents and reagents under controlled laboratory conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid exerts its effects by binding to and activating the sphingosine-1-phosphate receptors S1P1 and S1P5. This activation leads to a cascade of intracellular signaling events that modulate immune responses and cellular functions. The exact molecular targets and pathways involved include the modulation of lymphocyte trafficking and the regulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid

This compound is unique in its dual agonist activity for both S1P1 and S1P5 receptors, which allows it to modulate multiple signaling pathways simultaneously. This dual activity makes it a valuable tool for studying the complex interactions between these receptors and their associated signaling pathways .

Properties

CAS No.

1202073-26-4

Molecular Formula

C26H22FN3O2S

Molecular Weight

459.5394

IUPAC Name

1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C26H22FN3O2S/c27-21-10-16(13-30-14-17(15-30)25(31)32)6-7-20(21)23-29-22-11-19(12-28-24(22)33-23)26(8-9-26)18-4-2-1-3-5-18/h1-7,10-12,17H,8-9,13-15H2,(H,31,32)

InChI Key

DSAOIEDPZKHAOM-UHFFFAOYSA-N

SMILES

C1CC1(C2=CC=CC=C2)C3=CC4=C(N=C3)SC(=N4)C5=C(C=C(C=C5)CN6CC(C6)C(=O)O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMG-369;  AMG 369;  AMG369;  KB-74649;  KB74649;  KB 74649.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Reactant of Route 3
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Reactant of Route 5
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid

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